Target Selectivity Shift vs. Rho Kinase Inhibitor II (N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea)
The replacement of the phenyl group with a 4-pyridyl ring transforms the target profile. Rho Kinase Inhibitor II (CAS 97627-27-5) is a potent, selective, ATP-competitive ROCK inhibitor with a reported IC50 of approximately 100 nM in kinase assays . In contrast, 1-Phenyl-3-(2,4,6-trichlorophenyl)urea lacks the pyridyl nitrogen necessary for ROCK hinge-binding interactions and is therefore not expected to exhibit significant ROCK inhibition. This structural divergence fundamentally alters the compound's biological utility, making the pyridyl analog unsuitable for applications requiring ROCK-inactive phenylurea scaffolds.
| Evidence Dimension | Kinase inhibition target profile (ROCK vs. H3) |
|---|---|
| Target Compound Data | No ROCK activity reported; structurally incapable of hinge-binding at ROCK |
| Comparator Or Baseline | Rho Kinase Inhibitor II: ROCK IC50 ≈ 100 nM (ATP-competitive) |
| Quantified Difference | Not quantifiable due to lack of direct head-to-head data; qualitative structural argument only |
| Conditions | Structural comparison based on established kinase pharmacophore models |
Why This Matters
This prevents misapplication: users seeking a ROCK inhibitor must not select this compound, while users needing a non-ROCK-active phenylurea control or scaffold gain justification for selection.
